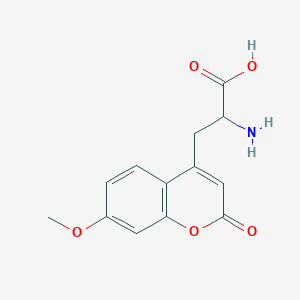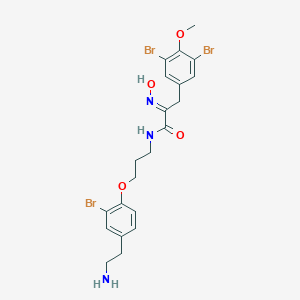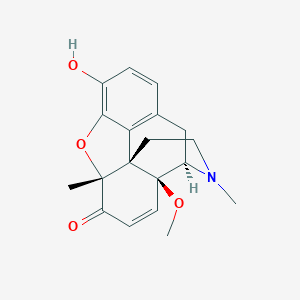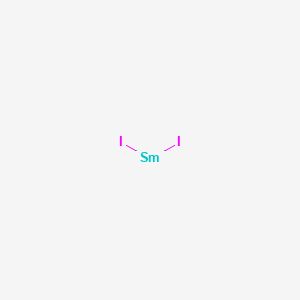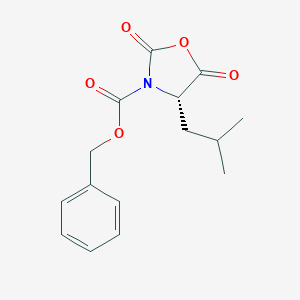
4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one
Übersicht
Beschreibung
4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one, also known as 11b,17,20b,21-Tetrahydroxypregn-4-en-3-one or Reichstein’s substance E, has a molecular formula of C21H32O5 and a molecular weight of 364.48 . It is a metabolite of cortisol identified in the urine of horses and humans, and its urinary excretion is increased in obesity .
Molecular Structure Analysis
The molecular structure of 4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one is characterized by a molecular formula of C21H32O5 and a molecular weight of 364.48 . The compound is a 21-hydroxy steroid, a 3-oxo-Delta (4) steroid, a 20-hydroxy steroid, an 11beta-hydroxy steroid, and a 17alpha-hydroxy-C21-steroid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.48 and a percent composition of C 69.20%, H 8.85%, O 21.95% . It has an optical rotation of [a]D20 +87° (alc) and an absorption maximum at uv max: 240 nm .Wissenschaftliche Forschungsanwendungen
Adrenal Gland Hormone Research
Reichstein’s compound E, also known as cortisone, has been extensively used in research on hormones of the adrenal glands . This compound was instrumental in the discovery of the structure and effects of hormones of the adrenal cortex . The work has proven useful in the treatment of rheumatoid arthritis and many varieties of inflammatory disease .
Metabolism Studies
The metabolism of Reichstein’s compound E has been studied in normal subjects . The research found that two of the principal metabolic reactions, reduction of the Δ4-3-ketone and oxidation of the 11β- hydroxyl group, occurred with this hormone with a preformed glycerol side chain .
Fish Pheromone Research
4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one has been used as a fish pheromone candidate to study its effect on ciliated and microvillous olfactory receptor neurons . It has also been used as a chemical stimulant to study the behavioral and hormonal responses in focal male cichlid fish .
Spermatogenesis in Zebrafish
A progestin (17α,20β-dihydroxy-4-pregnen-3-one) stimulates early stages of spermatogenesis in zebrafish . This research provided evidence for multiple regulatory functions of progestins during the late mitotic and meiotic phases of spermatogenesis in teleost fish .
Glucocorticoid and Mineralocorticoid Receptor Activation
20β-Dihydrocortisol has been shown to activate glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) . This activation has potential implications in the regulation of various physiological processes.
Clinical Diagnosis and Anti-Doping Control
The quantification of cortisol and its metabolites, including 20β-Dihydrocortisol, in human urine has applications in clinical diagnosis and anti-doping control . This analytical approach could be more appropriate than commonly used determination of urinary free cortisol collected in 24-h urine .
Obesity Research
20β-Dihydrocortisol is a metabolite of cortisol identified in the urine of horses and humans, and its urinary excretion is increased in obesity . This suggests a potential role for this compound in obesity research.
Tacrolimus Metabolism
The ratio of (6β-OHF + 6β-OHE)/ (F + E) has been researched as a non-invasive biomarker for the metabolism of tacrolimus . Tacrolimus is a potent immunosuppressant widely used in kidney transplantation for prophylaxis of organ rejection .
Wirkmechanismus
Reichstein’s Compound E, also known as 4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one, 20beta-Hydroxycortisol, or 20beta-Dihydrocortisol, is an endogenous glucocorticoid steroid hormone and a metabolic intermediate towards cortisol .
Target of Action
The primary target of Reichstein’s Compound E is the glucocorticoid receptor . This receptor is involved in regulating various physiological processes, including metabolism, inflammation, and immune response .
Mode of Action
Reichstein’s Compound E acts as a glucocorticoid, though it is less potent than cortisol . It can bind to glucocorticoid receptors and exert certain metabolic and anti-inflammatory effects . It participates in feedback mechanisms involved in regulating the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland by inhibiting its production .
Biochemical Pathways
Reichstein’s Compound E is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . It mainly acts as a metabolic intermediate within the glucocorticoid pathway, leading to cortisol .
Pharmacokinetics
It is known that it is converted in the liver to the active metabolite hydrocortisone .
Result of Action
The molecular and cellular effects of Reichstein’s Compound E’s action include metabolic and anti-inflammatory effects . It can also influence the secretion of ACTH from the pituitary gland .
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-LCGKLAOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871599 | |
| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pregnene-11beta,17alpha,20beta,21-tetrol-3-one | |
CAS RN |
116-58-5 | |
| Record name | 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,17,20,21-TETRAHYDROXYPREGN-4-EN-3-ONE, (11.BETA.,20R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77U6C4OLOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 20β-Dihydrocortisol in cortisol metabolism?
A1: 20β-Dihydrocortisol (also known as Reichstein's compound E or 4-Pregnene-11β,17α,20β,21-tetrol-3-one) is a key metabolite of cortisol. It's primarily formed through the reduction of cortisol's 20-keto group by the enzyme 20β-hydroxysteroid dehydrogenase. [, , ] This metabolic pathway contributes significantly to cortisol clearance, particularly in species like sheep where 20β-Dihydrocortisol is a major metabolite. []
Q2: How does the excretion pattern of 20β-Dihydrocortisol differ across species?
A2: Studies reveal distinct differences in 20β-Dihydrocortisol excretion between species. For instance, squirrel monkeys excrete a significant amount of unconjugated 20β-Dihydrocortisol in their urine. In contrast, humans excrete minimal amounts of tetrahydrocortisol and tetrahydrocortisone, which are metabolites related to 20β-Dihydrocortisol. []
Q3: Why is 20β-Dihydrocortisol being explored as a potential biomarker for certain diseases?
A3: Research suggests that 20β-Dihydrocortisol plasma concentrations fluctuate less compared to cortisol due to the dampening effect of the metabolic process. [] This makes it a potentially valuable biomarker for diseases like transmissible spongiform encephalopathies, where it shows elevated levels in affected ewes. [] Its stability and integration of cortisol production over time make it a promising candidate for non-invasive diagnostic tests. []
Q4: Can therapeutic treatment with ACTH elevate urinary 20β-Dihydrocortisol levels in horses?
A4: A study investigating the effects of ACTH administration in horses found high levels of 20β-Dihydrocortisol in the urine. [] While the study focused on cortisol levels for doping control purposes, the presence of elevated 20β-Dihydrocortisol highlights its connection to cortisol metabolism in horses. []
Q5: How does the administration of glycyrrhetinic acid impact the ratio of cortisol to 20β-Dihydrocortisol?
A5: Glycyrrhetinic acid, a compound found in licorice, is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in cortisol metabolism. Administration of glycyrrhetinic acid led to a significant correlation between serum glycyrrhetinic acid levels and the ratio of cortisol to cortisone (the inactive metabolite of cortisol). [] While the study focused on cortisone, it highlights the potential for compounds to disrupt the delicate balance of cortisol metabolism, potentially impacting the levels of metabolites like 20β-Dihydrocortisol.
Q6: How does the reduction of isocortisol relate to 20β-Dihydrocortisol?
A6: Research indicates that an NADPH-dependent 21-oxo-20-hydroxysteroid reductase enzyme isolated from sheep liver can reduce isocortisol to 20β-Dihydrocortisol (Reichstein's compound E). This enzyme exhibits a preference for steroidal 20-hydroxy-21-aldehydes as substrates, suggesting a potential pathway for 20β-Dihydrocortisol formation. [] The presence of this reductase activity in other species like hamsters and rats further supports the role of this pathway. []
Q7: What is the significance of 6β-hydroxylation in the context of 20β-Dihydrocortisol?
A7: While limited information is available on the specific 6β-hydroxylation of 20β-Dihydrocortisol, research suggests that 20β-Dihydrocortisol can undergo this modification in vivo. [] This finding hints at a potential metabolic pathway for 20β-Dihydrocortisol and its potential conversion into other metabolites.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






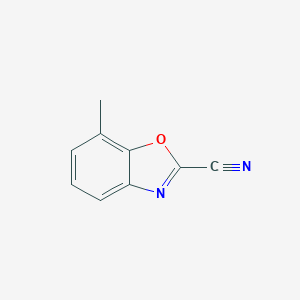
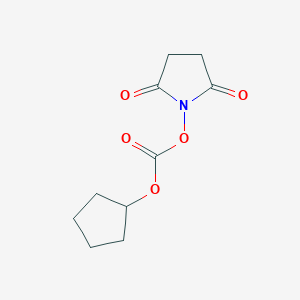
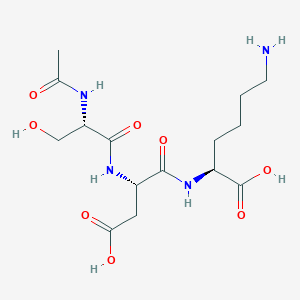
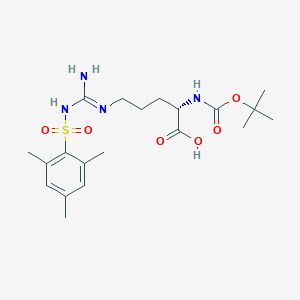
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
